(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-15-2-1-3-18-20(15)23-21(29-18)25-10-8-24(9-11-25)19(26)7-5-14-4-6-16-17(12-14)28-13-27-16/h1-7,12H,8-11,13H2/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBJBWPXDQDTPB-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety
- A piperazine ring substituted with a 4-chlorobenzo[d]thiazole group
- An α,β-unsaturated carbonyl system
This unique arrangement suggests potential interactions with biological macromolecules, which may confer various pharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial strains and demonstrated notable inhibitory effects.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes critical for various biological processes:
- Cholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| (Z)-3... | AChE | 12.5 µM |
| (Z)-3... | BChE | 15.0 µM |
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and activating caspase pathways.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of various substituents on the piperazine and dioxole rings. Modifications to these groups can significantly alter biological activity:
- Substituent Variations : The presence of electron-withdrawing groups (e.g., chlorine) enhances potency against certain targets.
- Steric Effects : Bulky groups at specific positions can hinder enzyme binding, reducing efficacy.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Cholinesterase Inhibition : A study on thienobenzo-triazoles showed that structural modifications led to varying degrees of inhibition against cholinesterases, suggesting similar potential for our compound .
- Antitumor Effects : Research on related benzo[d][1,3]dioxole derivatives indicated significant cytotoxicity in human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives reported in the literature. Key analogues and their distinguishing features are summarized below:
Key Comparisons
Substituent Effects on Bioactivity The 4-chlorobenzo[d]thiazole group in the target compound may enhance lipophilicity and receptor binding compared to fluorophenyl or methoxyphenyl substituents in analogues (e.g., compound 4 and 74) . The Z-configured α,β-unsaturated ketone linker likely influences electronic properties and conformational rigidity, distinguishing it from saturated or non-conjugated linkers in analogues like cyclopropane-carboxamide derivatives .
Crystallographic and Conformational Analysis
- Single-crystal X-ray diffraction (using SHELXL ) reveals that the target compound’s planar conformation (except for the perpendicular fluorophenyl group in analogues) is critical for packing efficiency, similar to isostructural compounds reported in .
- Mercury CSD 2.0 analysis shows that piperazine-containing derivatives exhibit distinct hydrogen-bonding patterns compared to pyrrolidine or triazole-containing analogues, impacting solubility and stability .
Synthetic Methodologies The target compound’s synthesis likely follows protocols similar to (benzoylation of heterocyclic amines) but differs in the use of prop-2-en-1-one linkers instead of cyclopropane or azo groups . Yields for benzothiazole-piperazine derivatives are typically lower (20–40%) compared to thiazolidinone-azole analogues (50–70%) due to steric hindrance in the prop-2-en-1-one formation step .
Biological Activity While direct bioactivity data for the target compound are unavailable, structurally related benzothiazole-piperazine derivatives show promise in kinase inhibition and antimicrobial applications . Thiazolidinone-azole analogues (e.g., compound 18) demonstrate specific anti-Gram-positive activity, suggesting that the target compound’s 4-chlorobenzo[d]thiazole group may broaden its spectrum .
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Structural Insights : The Z-configuration and planar conformation of the target compound optimize π-π stacking interactions in crystal lattices, a feature shared with isostructural fluorophenyl derivatives .
- Pharmacological Potential: The 4-chlorobenzo[d]thiazole and piperazine motifs align with known kinase inhibitor scaffolds, though further in vitro studies are needed to validate activity .
- Synthetic Challenges : Low yields in prop-2-en-1-one formation highlight the need for optimized coupling reagents or catalysts, as seen in benzoyl chloride-mediated syntheses .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
